molecular formula C17H16ClN3O2 B2464697 N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-05-6

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2464697
CAS No.: 1101206-05-6
M. Wt: 329.78
InChI Key: LQIUVNHWRWCOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic organic compound offered for research and development purposes. This molecule features a dicarboxamide core bridging an indoline and a 4-chlorophenyl ring, a structural motif seen in compounds with significant pharmacological research value . Analogs containing the 4-chlorophenyl group have been investigated as potent inverse agonists of the 5-HT2A (serotonin) receptor, a key target in neuropsychiatric research . Other related structures are utilized as positron emission tomography (PET) agents for studying transporter proteins like P-glycoprotein in the context of multidrug resistance , or as intermediates in the synthesis of potential anticancer agents . The specific mechanism of action, binding affinity, and metabolic profile of this compound are areas for ongoing scientific investigation. This product is provided to enable researchers to explore its potential applications in medicinal chemistry, neuroscience, and oncology. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-N-(4-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-4-2-3-5-14(11)21(15)17(23)20-13-8-6-12(18)7-9-13/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIUVNHWRWCOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 4-chloroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Eribaxaban
  • Structure : (2R,4R)-N1-(4-chlorophenyl)-N2-[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide .
  • Key Differences :
    • Pyrrolidine core (vs. indoline in the target compound).
    • Additional 2-fluoro and 2-oxopyridinyl substituents.
    • Methoxy group at the C4 position of pyrrolidine.
  • Activity : Potent factor Xa (FXa) inhibitor with (R,R)-stereochemistry critical for its L-shaped 3D conformation and anticoagulant activity. Advanced to Phase II trials but discontinued in favor of apixaban .
Lu AF21934
  • Structure : (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide .
  • Key Differences :
    • Cyclohexane core (vs. indoline).
    • 3,4-Dichlorophenyl substituent (vs. 4-chlorophenyl).
  • Activity : mGlu4 positive allosteric modulator tested in rodent and primate models of L-DOPA-induced dyskinesia. The dichlorophenyl group enhances receptor affinity but may increase off-target toxicity .
CHEMBL473532
  • Structure : (2R)-N2-(4-chlorobenzyl)-N1-[2-fluoro-4-(trifluoromethyl)phenyl]-N2-methylpyrrolidine-1,2-dicarboxamide .
  • Key Differences :
    • Pyrrolidine core with 4-chlorobenzyl and trifluoromethylphenyl substituents.
    • Higher molecular weight (457.854 g/mol) and lipophilicity (XlogP = 4.3).
Compound IId
  • Structure: N1-(4-chlorophenyl)-2-{2-[6-oxo-5,9-dithia-7-azatetracyclo[9.2.1.0²,10.0⁴,8]tetradec-4(8)-en-3-yl]phenoxy}acetamide .
  • Key Differences: Thiopyrano-thiazole core (vs. indoline). Norbornane moiety and sulfur-containing heterocycles.
  • Activity: Submicromolar inhibitor of leukemia cell lines, demonstrating selectivity via unknown mechanisms .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Physicochemical Properties References
Target Compound Indoline N1: 4-chlorophenyl; N2: methyl Under investigation Hypothetical: Moderate XlogP -
Eribaxaban Pyrrolidine N1: 4-chlorophenyl; N2: 2-fluoro-4-(2-oxopyridinyl); C4: methoxy Factor Xa inhibitor (Phase II) (R,R)-stereochemistry; L-shaped 3D
Lu AF21934 Cyclohexane N1: 3,4-dichlorophenyl mGlu4 allosteric modulator Rigid aliphatic core
CHEMBL473532 Pyrrolidine N1: 2-fluoro-4-(trifluoromethyl)phenyl; N2: 4-chlorobenzyl CCR1 (hypothetical) XlogP = 4.3; MW = 457.854 g/mol
Compound IId Thiopyrano-thiazole N1: 4-chlorophenyl; C9: norbornane Antileukemic (submicromolar IC50) High rigidity; sulfur-rich

Key Research Findings

Core Structure Impact :

  • Indoline’s aromaticity may enhance π-π stacking with target proteins compared to pyrrolidine or cyclohexane. However, pyrrolidine derivatives like Eribaxaban benefit from conformational flexibility for optimal enzyme binding .
  • Cyclohexane-based Lu AF21934 shows improved metabolic stability due to reduced ring strain vs. indoline .

Substituent Effects :

  • Halogenated aryl groups (e.g., 4-chlorophenyl, 3,4-dichlorophenyl) enhance target affinity but may increase cytotoxicity .
  • Electron-withdrawing groups (e.g., trifluoromethyl in CHEMBL473532) improve lipophilicity and membrane permeability but reduce solubility .

Stereochemistry :

  • Eribaxaban’s (R,R)-configuration is critical for its FXa inhibitory activity, underscoring the need for stereochemical optimization in the target compound .

Pharmacokinetics :

  • High XlogP values (e.g., 4.3 for CHEMBL473532) correlate with increased blood-brain barrier penetration but higher risk of off-target binding .

Biological Activity

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the indoline class of compounds, characterized by its unique structure that includes a 4-chlorophenyl group and two carboxamide functionalities. The synthesis typically involves the reaction of 4-chloroaniline with methylindoline-1,2-dicarboxylic acid under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.
  • Anti-inflammatory Properties : It has been observed to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Effects : The compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Antiviral Properties

Research indicates that this compound may possess antiviral properties. In vitro studies have demonstrated its ability to inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture studies. It appears to modulate signaling pathways associated with inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and prostate cancer cells. Results indicate significant cytotoxic effects at specific concentrations.
  • Synergistic Effects : In combination with established chemotherapeutic agents like doxorubicin, this compound may enhance the overall efficacy of treatment regimens .

Study 1: Anticancer Efficacy

In a study conducted on MDA-MB-231 breast cancer cells, this compound exhibited a dose-dependent increase in apoptosis. When combined with doxorubicin, the compound significantly enhanced cell death compared to either agent alone. This suggests a potential for combination therapies in treating aggressive breast cancer subtypes .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This points towards its utility in managing inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-2-benzoylethylamineSimilar structureModerate anticancer activity
N-(4-chlorophenyl)-2-(4-(piperidin-1-ylsulfonyl)phenylamino)acetamideSimilar structureNotable anti-inflammatory effects

This compound stands out due to its unique structural features that confer distinct biological activities compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.